molecular formula C12H12N2O B15336853 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one

3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one

Cat. No.: B15336853
M. Wt: 200.24 g/mol
InChI Key: BEXAEIAMWULFQK-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one is a chemical compound characterized by its unique structure, which includes a pyrazin-2(1H)-one ring substituted with a 2,3-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one typically involves the reaction of 2,3-dimethylaniline with a suitable pyrazin-2(1H)-one derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and may require specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its pharmacological properties are being explored for various therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2,4-Dimethylphenyl)pyrazin-2(1H)-one

  • 3-(2,5-Dimethylphenyl)pyrazin-2(1H)-one

  • 3-(3,4-Dimethylphenyl)pyrazin-2(1H)-one

Uniqueness: 3-(2,3-Dimethylphenyl)pyrazin-2(1H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure sets it apart from other similar compounds and may contribute to its unique properties and applications.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)-1H-pyrazin-2-one

InChI

InChI=1S/C12H12N2O/c1-8-4-3-5-10(9(8)2)11-12(15)14-7-6-13-11/h3-7H,1-2H3,(H,14,15)

InChI Key

BEXAEIAMWULFQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NC=CNC2=O)C

Origin of Product

United States

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